molecular formula C13H9Cl4NO3S B4622556 2,3-dichloro-N-(2,3-dichlorophenyl)-4-methoxybenzenesulfonamide

2,3-dichloro-N-(2,3-dichlorophenyl)-4-methoxybenzenesulfonamide

Cat. No. B4622556
M. Wt: 401.1 g/mol
InChI Key: SCHBWPADFWISTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamides like 2,3-dichloro-N-(2,3-dichlorophenyl)-4-methoxybenzenesulfonamide typically involves the use of specific reagents and conditions. For example, the preparation of N-chloro-N-methoxybenzenesulfonamide, a structurally similar compound, is achieved through an efficient and economical method, producing chlorinated products in good to high yields from various substrates (Pu, Li, Lu, & Yang, 2016).

Molecular Structure Analysis

The structural analysis of sulfonamide compounds is crucial for understanding their pharmacological properties. For instance, the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide reveal different supramolecular architectures influenced by various weak intermolecular interactions (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamides like 2,3-dichloro-N-(2,3-dichlorophenyl)-4-methoxybenzenesulfonamide can undergo a variety of chemical reactions. For example, N-Acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides are used as chemoselective N-acylation reagents, demonstrating the versatility of sulfonamide compounds in synthetic chemistry (Ebrahimi et al., 2015).

Scientific Research Applications

Antitumor Applications

2,3-dichloro-N-(2,3-dichlorophenyl)-4-methoxybenzenesulfonamide, as a part of the sulfonamide class, has been studied for its potential in antitumor applications. Compounds from sulfonamide-focused libraries, including this compound, have been evaluated in cell-based antitumor screens. They have shown promising results as cell cycle inhibitors and have advanced to clinical trials. For example, similar compounds have been identified as potent cell cycle inhibitors, disrupting tubulin polymerization and causing a decrease in the S phase fraction in various cancer cell lines (Owa et al., 2002).

Electrochemical Reduction Studies

This compound's structural analogs have been subject to electrochemical reduction studies. These studies explore their behavior under different conditions, which is essential for understanding their potential applications in various fields, including environmental remediation (McGuire & Peters, 2016).

Development as a Chlorinating Reagent

Research has also focused on developing this compound as a reactive chlorinating reagent. Its effectiveness in chlorinating various organic substrates, such as 1,3-diketones and phenols, indicates its potential utility in organic synthesis (Pu et al., 2016).

Synthesis and Characterization

Studies on the synthesis and characterization of compounds related to 2,3-dichloro-N-(2,3-dichlorophenyl)-4-methoxybenzenesulfonamide have been conducted. These studies help in understanding the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry and material science (Bruno et al., 2010).

Antibacterial Studies

Derivatives of this compound have been explored for their antibacterial properties. These studies are crucial in the ongoing search for new antibacterial agents, especially in the context of increasing antibiotic resistance (Patel et al., 2010).

properties

IUPAC Name

2,3-dichloro-N-(2,3-dichlorophenyl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl4NO3S/c1-21-9-5-6-10(13(17)12(9)16)22(19,20)18-8-4-2-3-7(14)11(8)15/h2-6,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHBWPADFWISTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl4NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-N-(2,3-dichlorophenyl)-4-methoxybenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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